Baytan Universal

Description

Properties

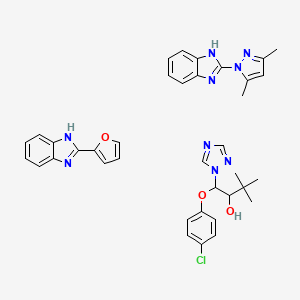

CAS No. |

74725-94-3 |

|---|---|

Molecular Formula |

C37H38ClN9O3 |

Molecular Weight |

692.2 g/mol |

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol;2-(3,5-dimethylpyrazol-1-yl)-1H-benzimidazole;2-(furan-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C14H18ClN3O2.C12H12N4.C11H8N2O/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-8-7-9(2)16(15-8)12-13-10-5-3-4-6-11(10)14-12;1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h4-9,12-13,19H,1-3H3;3-7H,1-2H3,(H,13,14);1-7H,(H,12,13) |

InChI Key |

CMAMRCUPRGELDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3N2)C.CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O.C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 |

Origin of Product |

United States |

Theoretical Frameworks of Triazole Fungicide Action

Triadimenol (B1683232): Foundations of Sterol Biosynthesis Inhibition in Fungi

Triadimenol is a systemic fungicide belonging to the triazole chemical group. Its primary mode of action is the inhibition of sterol biosynthesis in fungi. researchgate.netresearchgate.net Specifically, it targets the C14-demethylase enzyme, which is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047). nih.govucr.edu Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in animal cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting the C14-demethylase, triadimenol disrupts the production of ergosterol, leading to a depletion of this vital sterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and development. nih.gov Triadimenol exhibits systemic properties, meaning it can be absorbed by the plant and translocated within its tissues, providing protective, curative, and eradicant action against a range of fungal pathogens. researchgate.netcotton.org

Fungicidal Spectrum of Triadimenol:

| Fungal Pathogen | Disease Controlled |

| Puccinia spp. | Rusts |

| Erysiphe graminis | Powdery Mildew |

| Rhynchosporium secalis | Leaf Scald |

| Tilletia caries | Common Bunt |

| Ustilago nuda | Loose Smut |

| Typhula spp. | Snow Mold |

| Fusarium spp. | Seedling Blight |

This table is illustrative and not exhaustive of all susceptible pathogens.

Imazalil (B1671291): Mechanism of Action as a Demethylation Inhibitor

Imazalil, a member of the imidazole (B134444) group of fungicides, shares a similar mode of action with triadimenol as a demethylation inhibitor (DMI) in the sterol biosynthesis pathway. nih.govbcpc.orgresearchgate.netfao.org It specifically inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the demethylation of lanosterol, a precursor to ergosterol. acs.org The inhibition of this enzyme leads to a disruption of the fungal cell membrane's integrity due to the lack of ergosterol and the accumulation of abnormal sterols. researchgate.net This ultimately results in the cessation of fungal growth and proliferation.

Imazalil is recognized for its systemic, curative, and protective properties and is particularly effective against a wide range of fungi, including strains that have developed resistance to other fungicide groups like the benzimidazoles. nih.govnih.gov

Fungicidal Spectrum of Imazalil:

| Fungal Pathogen | Disease Controlled |

| Penicillium spp. | Green and Blue Mold |

| Gloeosporium spp. | Anthracnose |

| Phomopsis spp. | Phomopsis Stem and Fruit Rot |

| Phoma spp. | Blackleg, Phoma Rot |

| Fusarium spp. | Fusarium Wilt, Head Blight |

| Helminthosporium spp. | Leaf Spots, Blights |

This table is illustrative and not exhaustive of all susceptible pathogens.

Fuberidazole (B12385): Contribution to Fungicidal Efficacy within Mixtures

Fuberidazole is a fungicide belonging to the benzimidazole (B57391) chemical class. researchgate.netresearchgate.net Its mechanism of action is fundamentally different from that of the triazoles and imidazoles. Fuberidazole targets the process of mitosis and cell division by interfering with the assembly of β-tubulin, a protein subunit of microtubules. researchgate.netresearchgate.net Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division.

By binding to β-tubulin, fuberidazole disrupts the polymerization of microtubules, thereby inhibiting the formation of the mitotic spindle. This prevents the proper segregation of chromosomes during mitosis, leading to a cessation of cell division and ultimately, the death of the fungal cell. researchgate.net Fuberidazole is particularly effective against Fusarium species and is primarily used as a seed treatment.

Fungicidal Spectrum of Fuberidazole:

| Fungal Pathogen | Disease Controlled |

| Fusarium spp. | Seed-borne Fusarium, Snow Mold |

| Tilletia caries | Common Bunt (in combination) |

| Ustilago spp. | Smuts (in combination) |

This table is illustrative and not exhaustive of all susceptible pathogens.

Synergistic Interactions and Broad-Spectrum Activity of Multi-Compound Formulations

The combination of triadimenol, imazalil, and fuberidazole in a single formulation like Baytan Universal is designed to exploit synergistic interactions, leading to a broader spectrum of activity and enhanced efficacy compared to the individual components used alone. Synergy occurs when the combined effect of the fungicides is greater than the sum of their individual effects.

The theoretical basis for this synergy lies in the distinct modes of action of the three components:

Dual Inhibition of Sterol Biosynthesis: Both triadimenol and imazalil target the same pathway (ergosterol biosynthesis) but are from different chemical subgroups (triazole and imidazole). While their primary target is the C14-demethylase enzyme, subtle differences in their chemical structures may lead to slightly different binding affinities or interactions with the enzyme, potentially resulting in a more complete inhibition of the pathway.

Multi-site Attack: The combination of sterol biosynthesis inhibitors (triadimenol and imazalil) with a mitosis inhibitor (fuberidazole) creates a multi-pronged attack on the fungal pathogen. The fungus is simultaneously challenged at the level of cell membrane integrity and cell division. This makes it more difficult for the pathogen to develop resistance, as it would need to evolve resistance mechanisms to two or three different modes of action simultaneously.

Broadened Spectrum of Activity: Each component has its own spectrum of activity. By combining them, the resulting formulation can control a wider range of fungal pathogens. For instance, while fuberidazole is highly effective against Fusarium, the inclusion of triadimenol and imazalil extends the activity to include rusts, smuts, and various other seed- and soil-borne diseases.

Hypothetical Synergistic Efficacy Data:

The following table provides a hypothetical illustration of synergistic effects based on the principles of fungicide combination. The data is not from a specific study on this compound but represents the expected outcome of combining fungicides with different modes of action against a target pathogen.

| Treatment | Concentration (µg/mL) | % Inhibition of Fusarium graminearum (Expected) | % Inhibition of Fusarium graminearum (Observed) | Synergy Ratio (Observed/Expected) |

| Triadimenol | 5 | 30 | 30 | - |

| Imazalil | 2 | 25 | 25 | - |

| Fuberidazole | 1 | 40 | 40 | - |

| Triadimenol + Imazalil + Fuberidazole | 5 + 2 + 1 | 71.5 | 92 | 1.29 |

This is a hypothetical data table to illustrate the concept of synergy.

This multi-compound approach is a cornerstone of modern disease management strategies, offering enhanced and more durable disease control.

Empirical Efficacy Assessments of Baytan Universal

Control of Soilborne Pathogens in Cereal and Cotton Cultivation

Baytan Universal, a seed treatment fungicide, has been the subject of numerous studies to determine its effectiveness in controlling critical soilborne pathogens that impact the establishment and early development of cereal and cotton crops. The compound's active ingredients, primarily triadimenol (B1683232) and fuberidazole (B12385), target a spectrum of fungi responsible for significant seedling diseases.

Rhizoctonia solani is a widespread and destructive soilborne pathogen that causes a range of diseases in both cereal and cotton cultivation, including damping-off and root rot. bayer.usbayer.com.au The efficacy of Baytan in managing these disease complexes has been demonstrated in various research settings. The triadimenol component, a triazole fungicide, is particularly noted for its systemic activity against R. solani. cotton.org

Damping-off, a condition where seeds are killed before they can germinate or where seedlings collapse and die shortly after emergence, is a primary symptom of R. solani infection. ucanr.edumsu.edu Baytan has shown considerable efficacy in suppressing these syndromes, thereby improving seedling survival and stand establishment.

In cotton, Baytan has proven to be an excellent systemic seed treatment protectant against damping-off caused by R. solani. cotton.org Research from university trials and the National Cottonseed Treatment Trials in the U.S. showed that a Baytan-based co-fungicide treatment provided a 5-8% increase in seedling survival compared to older, conventional fungicides like captan, PCNB, and carboxin. cotton.org A greenhouse study evaluating various fungicide treatments for the control of damping-off in cotton caused by R. solani AG-4 found that a treatment combination including Baytan was among the most effective. scielo.br This combination significantly improved initial and final seedling emergence and reduced pre- and post-emergence damping-off. scielo.br

Table 1: Effect of a Baytan-inclusive Fungicide Treatment on Cotton Seedling Damping-Off Caused by R. solani This table presents data from a greenhouse experiment on the efficacy of different fungicide treatments. The "Baytan Combination" refers to the treatment including carbendazim (B180503) + thiram (B1682883) + pencycuron (B1679227) + baytan. Data adapted from a study by Goulart, A. C. P. (2008).

| Treatment | Final Emergence (%) | Post-emergence Damping-off (%) |

| Untreated Control | 41.0 a | 71.0 a |

| Baytan Combination | 91.5 d | 6.0 b |

Beyond damping-off, R. solani is a primary agent of root rot in developing plants, leading to stunted growth and yield loss. mdpi.comarabjournalpp.orgicac.org this compound has been shown to mitigate the severity of root rot by reducing the level of infection.

A study on wheat demonstrated that this compound 19,5 WS significantly reduced plant infestation by Rhizoctonia fungi. plantprotection.pl In a specific trial with wheat cv. Emika, the treatment reduced infestation by R. solani from 30.5% to just 2.7%. plantprotection.pl Further greenhouse experiments on two spring wheat cultivars found that this compound 19,5 WS reduced plant infestation, with particular effectiveness observed at higher soil moisture levels. plantprotection.pl

Table 2: Efficacy of this compound 19,5 WS in Reducing Rhizoctonia Infestation in Spring Wheat This table shows the mean infestation rate of spring wheat cv. Banti by R. solani isolate RS 47 after seed treatment, irrespective of soil moisture level. Data adapted from a study by Żółtańska, E. (2006).

| Treatment | Mean Infestation Rate (%) |

| Control (Inoculated) | 48.3 |

| This compound 19,5 WS | 25.8 |

Black root rot, caused by the fungus Thielaviopsis basicola (recently reclassified in part as Berkeleyomyces rouxiae), is a significant seedling disease, particularly in cotton, characterized by dark, necrotic lesions on the roots. windows.netmdpi.com Baytan has demonstrated suppressive and, in some cases, controlling effects against this pathogen.

Research has identified Baytan's active ingredient, triadimenol, as providing partial to excellent control of T. basicola. cotton.orgcotton.org While some chemical seed treatments have not proven effective in field conditions, greenhouse tests have shown Baytan to be the most effective seed treatment for the control of T. basicola on cotton. cotton.org It is also recommended for managing the pathogen on cotton seedlings in California. windows.net Data from Gustafson research personnel, confirmed by university cooperators, supports the efficacy of Baytan in offering suppression against Thielaviopsis infection. cotton.org

Species of the genus Fusarium are responsible for a range of seed and seedling diseases in cereals, including seed-borne infections and root rots. The efficacy of this compound against these pathogens has been evaluated in several studies, with results varying depending on the specific Fusarium species, host crop, and disease pressure.

In studies on wheat seeds naturally infected with Fusarium species, including F. graminearum and F. moniliforme, seed dressing with Baytan increased seed germination by 17% and grain yield by 18% compared to untreated seeds. researchgate.net Another study found that in wheat lines infected with Fusarium, seed treatments, including Baytan, increased germination. far.org.nz However, other field trials evaluating this compound for efficacy against Fusarium root rot in spring wheat did not find a significant reduction in disease incidence under the specific trial conditions. mtt.fimtt.fi

Fusarium avenaceum is a pathogenic species that can cause blight and root rot in various plants. nih.gov Research into the effectiveness of this compound against this specific pathogen has yielded distinct results. In a pot experiment designed to test selected seed treatments in pasture grasses (meadow fescue and perennial ryegrass) against a highly pathogenic isolate of F. avenaceum, this compound 19.5 DS was found to have low effectiveness. bibliotekanauki.pl The study authors suggested this low efficacy might be related to the high pathogenicity of the specific fungal isolate used for inoculation. bibliotekanauki.pl

Table 3: Efficacy of this compound 19.5 DS against F. avenaceum on Meadow Fescue This table shows the percentage of emerged plants for meadow fescue seeds inoculated with F. avenaceum and treated with different fungicides. Data adapted from a study by Prończuk, M. & Prończuk, P. (2000).

| Treatment | Emerged Plants (%) |

| Control (Healthy) | 90.0 |

| Control (Inoculated) | 33.3 |

| This compound 19.5 DS | 43.3 |

Efficacy against Fusarium Species Associated with Seed and Seedling Diseases

Broad-Spectrum Fusarium Control

This compound, a seed treatment formulation, has been evaluated for its efficacy against a range of Fusarium species, which are significant pathogens in small grain cereals causing diseases such as seedling blight and root rot. Research indicates that the constituent active ingredients, including triadimenol and fuberidazole, contribute to its activity against these fungi.

Studies have demonstrated that this compound provides control against several key Fusarium species. For instance, in trials on wheat, seed treatment with a formulation containing triadimenol, fuberidazole, and imazalil (B1671291) showed activity against Fusarium seedling blight. While the combination of triadimenol with fuberidazole was shown to give useful control of Microdochium nivale (formerly Fusarium nivale), the addition of an MBC-fungicide was intended to enhance the effect against other Fusarium species. open.ac.uk

Furthermore, this compound has been recognized for its high efficacy against snow mould caused by Microdochium nivale. In comparative studies, its performance was found to be high and not significantly different from other leading seed dressing fungicides. pan.pl However, research on pasture grasses indicated that the effectiveness of this compound against a highly pathogenic isolate of Fusarium avenaceum was low under the specific experimental conditions. bibliotekanauki.pl This highlights that efficacy can be influenced by pathogen virulence and environmental factors.

The following table summarizes findings on the efficacy of this compound against various Fusarium species from different studies.

| Target Pathogen | Crop | Efficacy Findings |

| Fusarium spp. (root rot) | Spring Wheat | In a trial with a root rot index of 24.76 in untreated plots, this compound did not show a statistically significant control effect on the overall disease index. |

| Microdochium nivale (snow mould) | Winter Wheat | Demonstrated high efficacy against snow mould in both climatic chamber and field experiments, with mean efficacy reaching up to 99.05% in the field. pan.pl |

| Fusarium culmorum | Wheat | Fungicides containing triazoles, a component of this compound, are used for the control of seedling blight caused by F. culmorum. open.ac.uk |

| Fusarium avenaceum | Pasture Grasses | Showed low effectiveness in protecting against a very pathogenic isolate of F. avenaceum in pot experiments. bibliotekanauki.pl |

Reduction of Ergot (Claviceps purpurea) Incidence

This compound has been extensively studied for its role in mitigating the impact of ergot, a disease caused by the fungus Claviceps purpurea, which contaminates grain with toxic sclerotia. The efficacy of the seed treatment is primarily assessed by its ability to inhibit the germination of these sclerotia and the subsequent formation of stromata, from which ascospores are released to infect the crop.

Suppression of Sclerotia Germination

Research has consistently shown that this compound can significantly suppress the germination of ergot sclerotia. In laboratory settings, the application of this compound has resulted in a complete or near-complete inhibition of sclerotia germination. open.ac.uk For example, one study reported 86.1-100% suppression of sclerotia germination under laboratory conditions. bibliotekanauki.pl Another study also noted a complete suppression of sclerotial germination in a lab environment. open.ac.uk

However, the level of control observed in field conditions is typically lower. Studies have reported that while still effective, the suppression of germination is reduced compared to laboratory results. For instance, one field study recorded a 46.2–68.8% reduction in sclerotia germination. bibliotekanauki.pl Another investigation found that while Baytan-Universal completely suppressed germination in the lab, 12.0-41.8% of treated sclerotia still germinated under field conditions. open.ac.uk This difference is attributed to the variable environmental conditions in the field that can influence the fungicide's performance.

Attenuation of Stroma Formation

Beyond inhibiting germination, this compound also significantly reduces the formation of stromata from those sclerotia that do germinate. This is a critical secondary effect, as it curtails the production of infectious ascospores. In laboratory tests where germination was not completely inhibited, this compound still demonstrated a 90.1–100% suppression of stroma formation. bibliotekanauki.pl

In the field, a significant reduction in stroma formation is also observed. One study documented a 57.4–84.3% reduction in stroma formation under field conditions. bibliotekanauki.pl Even when some sclerotia germinate, the number of stromata they produce is markedly lower compared to untreated sclerotia. For example, in a 2005 study, while 2% of Baytan-Universal-treated sclerotia germinated, they only formed 8 stromata, a significant reduction compared to the control. bibliotekanauki.pl

The table below presents a summary of research findings on the efficacy of this compound against Claviceps purpurea.

| Parameter | Condition | Efficacy (% Suppression/Reduction) | Reference |

| Sclerotia Germination | Laboratory | 86.1 - 100% | bibliotekanauki.pl |

| Sclerotia Germination | Laboratory | 100% (complete suppression) | open.ac.uk |

| Sclerotia Germination | Field | 46.2 - 68.8% | bibliotekanauki.pl |

| Sclerotia Germination | Field | 58.2 - 88% (based on 12-41.8% germination) | open.ac.uk |

| Stroma Formation | Laboratory | 90.1 - 100% | bibliotekanauki.pl |

| Stroma Formation | Field | 57.4 - 84.3% | bibliotekanauki.pl |

Control of Seedborne and Foliar Pathogens in Small Grain Cereals

This compound is formulated to control a range of seedborne and soilborne pathogens that affect small grain cereals. Its efficacy has been demonstrated against economically important diseases such as smuts and leaf spots.

Effectiveness Against Smut Diseases (e.g., Tilletia caries, Ustilago nuda)

Smut diseases, including common bunt (Tilletia caries) in wheat and loose smut (Ustilago nuda) in barley and oats, are effectively controlled by this compound. In a study on spring wheat with artificially inoculated seeds, where the incidence of Tilletia caries was 50.3% in untreated plots, this compound provided excellent control. bcpc.org Even at lower application rates, the control effect was 98%, which is considered nearly sufficient, while higher rates provided excellent efficacy. bcpc.org

Similarly, for loose smut, this compound has shown high levels of control. In a trial with barley seeds naturally infected with Ustilago nuda f. sp. hordei, the treatment resulted in a 96-100% control effect. bcpc.org In oats artificially inoculated with loose smut (Ustilago avenae), where disease incidence in untreated plots was very high at 58.1%, this compound achieved a full 100% control effect at all tested application rates. bcpc.org

The table below details the efficacy of this compound against specific smut diseases.

| Target Pathogen | Crop | Untreated Disease Incidence | Control Efficacy | Reference |

| Tilletia caries (Common Bunt) | Spring Wheat | 50.3% | 98% to excellent | bcpc.org |

| Ustilago nuda f. sp. hordei (Loose Smut) | Spring Barley | Moderate | 96 - 100% | bcpc.org |

| Ustilago avenae (Loose Smut) | Oats | 58.1% | 100% | bcpc.org |

Impact on Leaf Spot Diseases (e.g., Pyrenophora teres, Pyrenophora graminea)

This compound also demonstrates good efficacy against key leaf spot diseases in barley. For net blotch, caused by Pyrenophora teres, a seed treatment with this compound was found to effectively reduce the disease. pan.pl In a field trial with naturally infected barley seeds (P. teres 12%), the treatment showed a good control effect of 66-75%. bcpc.org

Against barley leaf stripe, caused by Pyrenophora graminea, this compound has proven to be highly effective. Research has shown that it can provide 90-100% control of the disease in most tests. pestgenie.com.au In a trial with barley seeds having a high natural infection rate of P. graminea (41.5%), this compound provided a very good control effect of 96-98%. bcpc.org

The following table summarizes the efficacy of this compound against these leaf spot diseases.

| Target Pathogen | Crop | Disease | Efficacy | Reference |

| Pyrenophora teres | Barley | Net Blotch | 66 - 75% control | bcpc.org |

| Pyrenophora graminea | Barley | Leaf Stripe | 96 - 98% control | bcpc.org |

| Pyrenophora graminea | Barley | Leaf Stripe | 90 - 100% control | pestgenie.com.au |

Management of Powdery Mildew and Rust Pathogens

This compound, a formulation containing triadimenol, imazalil, and fuberidazole, has been evaluated for its effectiveness against various fungal pathogens, including powdery mildew and rusts. mtt.fi Research indicates that the components of this compound contribute to its fungicidal activity. Triadimenol, a broad-spectrum systemic fungicide, is active against these pathogens. 4farmers.com.au Similarly, imazalil has demonstrated efficacy against a range of fungi, including those responsible for leaf rust in barley. hb-p.com

In trials assessing fungicides for ornamental crops, conventional products, including those with similar modes of action to this compound's components, generally provided a high degree of control against both powdery mildew and rust. windows.net For instance, in trials on Aster and Pansy, several conventional fungicides showed excellent performance against powdery mildew. windows.netncsu.edu Likewise, in trials on Antirrhinum, conventional fungicides effectively controlled rust. windows.net

It is important to note that the efficacy of fungicides can be impacted by the development of resistance in pathogen populations. afren.com.au For example, resistance to some Group 3 fungicides, which includes triadimenol, has been observed in wheat powdery mildew. afren.com.au Therefore, integrated disease management strategies are crucial to maintain the effectiveness of fungicides like this compound. afren.com.augrdc.com.au

The following table summarizes the efficacy of active ingredients found in this compound and other fungicides against powdery mildew and rust, based on available research findings.

Table 1: Efficacy of Selected Fungicides Against Powdery Mildew and Rust

Environmental and Agronomic Factors Influencing Efficacy

The performance of this compound is not static and can be significantly influenced by a range of environmental and agronomic factors. Soil moisture and temperature, in particular, play critical roles in the efficacy of its active ingredients. Furthermore, agricultural practices such as crop rotation can impact the disease pressure and, consequently, the apparent effectiveness of the fungicide.

Role of Soil Moisture Content

Soil moisture content directly affects the uptake and translocation of the systemic components of this compound, as well as the behavior of soil-borne pathogens.

Impact on Efficacy: Research has shown that the efficacy of this compound against certain pathogens can be enhanced at higher soil moisture levels. For instance, in a study on wheat, this compound significantly reduced the infestation rate of Rhizoctonia isolates at higher soil moisture contents of 20 and 30 kPa. plantprotection.pl The product was found to reduce plant infestation most effectively at the highest soil moisture content of 20 kPa. plantprotection.pl Conversely, at the lowest soil moisture level of 40 kPa, a significant reduction in yield was observed in wheat treated with this compound and inoculated with fungal isolates, suggesting that under dry conditions, the stress on the plant may be exacerbated. plantprotection.pl

Component-Specific Effects: The individual active ingredients in this compound are also influenced by soil moisture. The degradation of triadimefon (B1683231), a related compound to triadimenol, is affected by soil moisture, with different metabolic pathways occurring in non-flooded versus flooded soils. researchgate.net For imazalil, adequate soil moisture is important for its effectiveness in controlling common root rot in wheat. apsnet.org The viability of treated seed and subsequent germination can be negatively impacted by poor storage conditions, including high moisture combined with high temperatures. genfarm.com.au4farmers.com.au

Pathogen Behavior: Soil moisture also influences the activity of soil-borne pathogens. Some studies have indicated higher intensity of certain diseases in years with low precipitation levels. plantprotection.pl

Table 2: Effect of Soil Moisture on this compound Efficacy Against Rhizoctonia in Wheat

Influence of Ambient and Soil Temperature Regimes

Temperature is another critical factor that can modulate the efficacy of this compound by affecting both the fungicide's activity and the growth of the target pathogens.

Impact on Fungicide Performance: Laboratory experiments have demonstrated that this compound can inhibit the growth of Rhizoctonia isolates across a range of temperatures (10°C, 20°C, and 30°C), with considerable growth reduction observed at 10°C and 30°C. plantprotection.pl However, the efficacy of triadimenol, one of its active components, has been shown to decrease at higher temperatures. tandfonline.com In one study, triadimenol provided 100% control of loose smut in barley at 10°C, but only 66% control at 25°C. tandfonline.com This loss of efficacy at warmer temperatures was a notable finding. tandfonline.com

Pathogen Response to Temperature: The growth of fungal pathogens is also temperature-dependent. For instance, the linear growth of Rhizoctonia isolates was highest at 20°C in laboratory tests. plantprotection.pl The effectiveness of imazalil in controlling green mold of citrus was significantly improved when applied in heated aqueous solutions compared to ambient temperature applications. nih.govapsnet.org

Interaction of Temperature and Fungicide: The interaction between temperature and fungicide efficacy is complex. For triadimefon, a related compound, its effect on the proliferation of Uncinula necator (grape powdery mildew) was investigated over a range of temperatures. apsnet.org At cooler temperatures, the fungus continued to produce high numbers of conidia, while at higher daily maximum temperatures, sporulation of both sensitive and resistant isolates generally ceased after a period, regardless of the fungicide application. apsnet.org

Table 3: Effect of Temperature on the Efficacy of Triadimenol in Controlling Loose Smut of Barley

Interaction with Agricultural Practices and Crop Rotations

The broader context of agricultural management practices, particularly crop rotation, can significantly influence the incidence and severity of plant diseases, thereby affecting the performance of fungicides like this compound.

Disease Pressure Reduction: Crop rotation is a fundamental agronomic practice that can reduce the buildup of crop-specific pathogens in the soil. bayer.useagronom.com By alternating crops, the life cycles of many pathogens are disrupted, leading to lower disease pressure in subsequent crops. bayer.uscabidigitallibrary.org This reduction in inoculum load can enhance the effectiveness of seed treatments like this compound.

Improved Soil Health: Crop rotations, especially those including legumes, can improve soil structure, organic matter content, and nutrient cycling. eagronom.commdpi.com Healthier soils can lead to more vigorous plant growth, potentially increasing the plant's natural resistance to diseases and improving its ability to utilize systemic fungicides.

Fungicide Resistance Management: Continuous cropping of a single crop can lead to a greater reliance on fungicides, which in turn increases the selection pressure for fungicide-resistant pathogen strains. afren.com.au Crop rotation, as part of an integrated disease management (IDM) program, helps to reduce this reliance and can be a key strategy in managing fungicide resistance. afren.com.augrdc.com.au

Impact on Specific Diseases: The preceding crop can influence the incidence of certain diseases. For example, in Poland, the infestation of wheat by Rhizoctonia has been observed to depend on the preceding crop. plantprotection.pl

Table 4: List of Chemical Compounds Mentioned

Physiological and Agronomic Impacts on Crop Plants

Effects on Seed Germination and Seedling Emergence Dynamics

The application of Baytan as a seed treatment has been shown to have significant effects on the initial stages of plant life. Research indicates that, as a fungicide, it is highly effective against various seed-borne fungi, which can indirectly promote better crop establishment by ensuring healthier seedlings. researchgate.net Studies have demonstrated that the use of Baytan on wheat seeds can significantly increase seedling emergence compared to untreated control groups. researchgate.net This is a critical factor, as rapid and uniform emergence is key to establishing a healthy plant stand, which directly influences future yield potential. scielo.br

However, the impact on emergence is not solely positive and can be influenced by application rates and environmental conditions.

The concentration of Baytan applied to seeds can mediate its effect on seedling emergence. While the treatment is beneficial for controlling pathogens, higher doses may lead to physiological responses in the plant. For instance, formulations such as Baytan T, particularly at higher rates, have been observed to cause a delay in the emergence of wheat. bayer.com.au Sowing seeds treated at these higher rates deeper than the recommended 50 mm may also lead to a slight reduction in the percentage of plant establishment, especially in heavier soils that are prone to crusting. bayer.com.au

Similarly, studies on Baytan 150 FS note that while the product generally shows good seed tolerance at recommended doses, it can delay plant emergence under challenging conditions, such as when seeds are planted too deep. maguirehq.com However, this delay is often temporary, and the plants typically recover without a significant economic impact under normal growing conditions. maguirehq.com

Table 1: Dose-Dependent Effects of Baytan on Wheat Establishment This table is generated based on data from product labels and research findings.

| Application Rate | Observed Effect on Emergence | Mitigating Conditions |

|---|---|---|

| Standard/Recommended | Good seed tolerance, increased seedling emergence. researchgate.netmaguirehq.com | Standard sowing depth (e.g., <50mm). bayer.com.aumaguirehq.com |

| High Rate (e.g., 150 mL/100 kg seed) | Potential for delayed emergence. bayer.com.au | Avoid deep sowing and soils prone to crusting. bayer.com.au |

The genetic makeup of a crop variety plays a crucial role in its response to seed treatments. Research involving multiple wheat varieties has shown that while Baytan can be broadly effective, there can be cultivar-specific responses. researchgate.net In a comparative study, the application of Baytan resulted in a yield increase in three out of six different wheat cultivar comparisons, indicating that not all varieties respond in the same manner. apsnet.org

This differential sensitivity is a recognized aspect of crop management, where the selection of tolerant cultivars is a key strategy. researchgate.net The interaction between the chemical treatment and the specific genotype of the cultivar determines the ultimate agronomic outcome.

Modulation of Plant Growth and Development

Baytan can modulate various aspects of plant growth beyond the initial emergence phase. Studies have reported that treatment with fungicides, including Baytan, can lead to a significant increase in plant height compared to untreated plants. researchgate.net While higher doses may initially delay emergence, the plants have been observed to recover quickly under most soil conditions. bayer.com.au This indicates a temporary, rather than a permanently stunting, effect on development. The compound's primary role is to protect the plant from fungal diseases, thereby allowing it to achieve its genetic growth potential under reduced pathogenic pressure. researchgate.net

Assessment of Grain Yield and Component Traits

Ultimately, the agronomic success of a seed treatment is measured by its effect on grain yield and its constituent components. The traits that contribute to final yield—such as the number of productive tillers, spike length, the number of kernels per spike, and kernel weight—are crucial metrics. mdpi.comresearcherslinks.com

Research has consistently shown that Baytan treatment can lead to positive outcomes in these areas. In studies on wheat, seeds treated with Baytan produced plants with a significantly higher number of grains per spike, increased 1000-grain weight, and greater grain yield per plot and per hectare compared to the untreated control group. researchgate.net

Table 2: Impact of Baytan Treatment on Wheat Yield Components This table synthesizes data from a study evaluating the efficacy of different fungicides.

| Yield Component | Outcome of Baytan Treatment | Citation |

|---|---|---|

| Seedling Emergence | Significantly increased | researchgate.net |

| Plant Height | Significantly increased | researchgate.net |

| Grains per Spike | Significantly increased | researchgate.net |

| 1000-Grain Weight | Significantly increased | researchgate.net |

| Grain Yield (per plot/hectare) | Significantly increased | researchgate.net |

Examination of Yield Components (e.g., tillering, grain number, grain weight)

Studies have shown varied but often positive impacts on grain weight. In one comparative trial, a triadimenol (B1683232) + fuberidazole (B12385) treatment significantly increased thousand-grain weight. unl.edu Another study on barley showed that foliar treatment with triadimenol led to increases in grain number per spike, thousand-grain weight, and the number of spikes per square meter compared to untreated controls. cropprotectionnetwork.org However, the impact is not always significant. Research on spring wheat with a seed dressing of triadimenol+imazalil (B1671291)+fuberidazole found no significant effect on the increase of 1000-grain mass or yield unless it was followed by an additional foliar fungicide application. youtube.com The relationship between tillering and other yield components is complex; for instance, a positive association between tiller number and kernel weight has been observed in some environments. ufl.edu

Interactive Data Table: Reported Effects of Baytan Active Ingredients on Crop Yield Components Click on the headers to sort the data.

| Active Ingredient(s) | Crop | Observed Effect on Yield Component | Source(s) |

| Triadimenol | Winter Wheat | Prevents excess tillering caused by early mildew infection, leading to higher grain yield. | beyondpesticides.org |

| Triadimenol | Winter Wheat | Positively associated with kernel weight and seeds per head in some environments. | ufl.edu |

| Triadimenol + Fuberidazole | Cereals | Significantly increased thousand-grain weight. | unl.edu |

| Triadimenol (foliar) | Barley | Increased grain number per spike, thousand-grain weight, and spike number per m². | cropprotectionnetwork.org |

| Triadimenol + Imazalil + Fuberidazole | Spring Wheat | No significant effect on 1000-grain mass or yield without a supplemental foliar spray. | youtube.com |

Compatibility and Interaction with Other Agrochemicals and Fertilization

The performance of a fungicide like Baytan Universal can be influenced by its interaction with other products applied to the crop, such as herbicides and fertilizers. These interactions can affect not only the efficacy of the fungicide and the partner product but also the health and performance of the crop itself.

Nutrient Availability and Fungicide Efficacy Interplay

Research on winter wheat treated with this compound (triadimenol+imazalil+fuberidazole) has explored the interplay with nitrogen application. bayer.us In one study, a combined application of previous crop residues and straw, which affects nutrient cycling, significantly increased the number of ears per m², the number of grains per ear, and the thousand-grain weight of winter wheat compared with the application of residues alone. bayer.us Furthermore, the nitrogen content in the grain was significantly increased when the proportion of a nitrogen-fixing previous crop (field pea) was higher and when residues plus straw were applied, which was attributed to higher N content in the soil. bayer.us

Interactive Data Table: Effect of Previous Crop Residue Management on Winter Wheat Yield Components (Seed Treated with this compound) Click on the headers to sort the data.

| Previous Crop | Residue Management | Ears per m² | Grains per Ear | Thousand-Grain Weight (g) | Source(s) |

| Field Pea | Residues only | 564 | 28.3 | 46.8 | bayer.us |

| Field Pea | Residues + Straw | 589 | 29.5 | 48.1 | bayer.us |

| Triticale/Pea (25/75%) | Residues only | 559 | 28.1 | 46.5 | bayer.us |

| Triticale/Pea (25/75%) | Residues + Straw | 583 | 29.3 | 47.9 | bayer.us |

| Triticale/Pea (50/50%) | Residues only | 552 | 27.8 | 46.1 | bayer.us |

| Triticale/Pea (50/50%) | Residues + Straw | 576 | 28.9 | 47.5 | bayer.us |

| Triticale/Pea (75/25%) | Residues only | 543 | 27.2 | 45.3 | bayer.us |

| Triticale/Pea (75/25%) | Residues + Straw | 567 | 28.4 | 46.7 | bayer.us |

Pathogen Resistance Evolution and Management Strategies

Mechanisms of Fungicide Resistance Development in Target Pathogens

Fungal pathogens have evolved sophisticated mechanisms to counteract the effects of fungicides. Resistance to the active ingredients in Baytan Universal, primarily the sterol demethylation inhibitors (DMIs), can arise through several key pathways.

The primary mode of action for triazole fungicides like triadimenol (B1683232) and imazalil (B1671291) is the inhibition of the C14-demethylase enzyme (encoded by the CYP51 or ERG11 gene), which is a critical step in the biosynthesis of ergosterol (B1671047). researchgate.netcabidigitallibrary.org Ergosterol is an essential component of the fungal cell membrane. When the fungicide binds to this enzyme, it disrupts ergosterol production, leading to the accumulation of toxic sterols and compromising membrane integrity. researchgate.net

The most common mechanism of resistance to DMI fungicides involves mutations within the CYP51 gene. researchgate.netnih.gov These point mutations result in amino acid substitutions in the target enzyme, altering its three-dimensional structure. This change reduces the binding affinity of the fungicide to the enzyme, rendering it less effective at inhibiting ergosterol biosynthesis. researchgate.net For example, high levels of resistance to triazoles in the barley powdery mildew fungus, Blumeria graminis f. sp. hordei, have been linked to specific point mutations in the Cyp51 gene, such as Y136F and S509T. nih.gov This type of resistance, where the pathogen population gradually shows a decline in sensitivity, is often referred to as quantitative resistance. nih.gov

Another significant mechanism for developing fungicide resistance is the enhanced efflux of the toxic compound out of the fungal cell. frontiersin.orgorchardly.conih.gov Fungi possess membrane transport proteins, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), that function as efflux pumps. frontiersin.orgresearchgate.net These pumps actively transport a wide range of substances, including fungicides, out of the cell, preventing them from reaching their intracellular target sites at lethal concentrations. frontiersin.orgnih.gov

Resistance arises from the overexpression of the genes that encode these transport proteins. nih.govfrontiersin.org In many cases, azole-resistant clinical isolates of fungi like Candida albicans and Aspergillus fumigatus show a marked overexpression of genes encoding ABC or MFS transporters. frontiersin.orgoup.com This overexpression can be the first step toward acquiring higher levels of triazole resistance. frontiersin.org For instance, some resistant strains of A. fumigatus have shown increased resistance to voriconazole (B182144) and isavuconazole (B1672201) due to the overexpression of the efflux pump gene cdr1B, even without mutations in the primary target gene, cyp51A. oup.com

Fungal pathogens can also develop resistance by metabolically detoxifying the fungicide, breaking it down into less harmful compounds. orchardly.cofrontiersin.orgnih.gov This process often involves enzymes such as cytochrome P450 monooxygenases and esterases. frontiersin.orgnih.govjmb.or.kr These detoxification pathways can be either constitutive, meaning they are always active, or inducible, where their activity is triggered or increased by the presence of the xenobiotic (the fungicide). nih.govfrontiersin.org

Studies have shown that fungi can metabolize various pesticides. jmb.or.kr For example, the fungus Cunninghamella elegans can biotransform the fungicide ethaboxam (B41704) through reactions like N-deethylation and hydroxylation, similar to metabolic pathways found in mammals. jmb.or.kr In some filamentous fungi, a gain-of-function mutation in a specific transcription factor can lead to the coordinated overexpression of both cytochrome P450 enzymes (Phase I detoxification) and ABC transporters (Phase III detoxification), resulting in multidrug resistance. nih.gov This coordinated system allows the fungus to first modify and then excrete the xenobiotic compounds. nih.gov

Epidemiological Surveillance and Detection of Resistance in Field Populations

Effective resistance management relies on the early detection of resistant strains within pathogen populations in the field. Epidemiological surveillance programs are essential for monitoring shifts in fungicide sensitivity. nih.gov

Traditionally, monitoring has involved laboratory-based bioassays where fungal isolates collected from the field are tested for their sensitivity to a specific fungicide. nih.govfrac.info Researchers establish a baseline sensitivity for a pathogen population that has not been exposed to the fungicide, which then serves as a reference point for future testing. cropprotectionnetwork.org A gradual increase in the concentration of fungicide required to inhibit fungal growth indicates the development of quantitative resistance.

More recently, molecular techniques have provided highly sensitive and rapid methods for detecting resistance. frac.info Techniques like digital PCR (dPCR) and DNA sequencing can detect and quantify specific resistance-conferring mutations, such as the G143A mutation in the cytochrome b gene for QoI resistance or various mutations in the Cyp51 gene for DMI resistance. nih.govnih.gov These molecular tools can identify resistant individuals at very low frequencies within a population, allowing for proactive adjustments to disease management strategies before widespread control failures occur. nih.gov For example, extensive genomic surveillance of wheat powdery mildew populations in Europe has been used to track the frequency and geographic distribution of mutations conferring resistance to five major fungicide classes. nih.gov

Strategic Approaches for Sustainable Resistance Management

The primary goal of resistance management is to minimize the selection pressure exerted by fungicides, thereby preserving their effectiveness. cornell.edu This cannot be achieved by relying on chemical controls alone but requires a broader, integrated approach.

The most effective and sustainable way to manage fungicide resistance is to incorporate chemical controls into a comprehensive Integrated Pest Management (IPM) program. croplife.co.zacropprotectionnetwork.org An IPM strategy utilizes a combination of cultural, biological, and chemical tactics to keep pathogen populations below economically damaging levels while minimizing risks to the environment. croplife.co.za

Key components of an IPM program for managing fungicide resistance include:

Cultural Practices : Methods such as crop rotation, sanitation (e.g., removing infected crop debris), and managing plant density to improve airflow can create conditions less favorable for pathogen development and reduce inoculum levels. croplife.co.zacropprotectionnetwork.org

Strategic Fungicide Use : Fungicides should only be applied when necessary, based on field scouting, disease forecasting models, and economic thresholds. orchardly.cocropprotectionnetwork.org Unnecessary applications increase selection pressure and the risk of resistance. cropprotectionnetwork.org

Rotation and Alternation of Fungicides : The cornerstone of chemical resistance management is to avoid the repeated use of fungicides with the same mode of action (MoA). orchardly.co Growers should rotate or alternate between fungicides from different Fungicide Resistance Action Committee (FRAC) groups. cornell.edu This prevents continuous selection for resistance to a single chemical class.

Tank-Mixing : Applying a mixture of two or more fungicides with different MoAs in a single application can be an effective strategy. orchardly.cocornell.edu This tactic makes it more difficult for a pathogen to develop resistance to both chemistries simultaneously.

By integrating these diverse strategies, the reliance on any single fungicide is reduced, which slows the evolution of resistance and extends the useful lifespan of valuable crop protection products like this compound. cornell.educroplife.co.za

Fungicide Mixture and Rotation Protocols

The chemical compound this compound is a pre-formulated fungicide mixture containing active ingredients from two distinct Fungicide Resistance Action Committee (FRAC) groups. It combines triadimenol and imazalil, which are both demethylation inhibitors (DMIs) classified under FRAC Group 3, with fuberidazole (B12385), a methyl benzimidazole (B57391) carbamate (B1207046) (MBC) from FRAC Group 1. nih.govfarmalinx.com.aubcpc.orgnih.gov This inherent combination of different modes of action is a primary strategy to combat the development of fungicide resistance. regulations.gov

The principle behind using fungicide mixtures is to target a pathogen with multiple biochemical modes of action simultaneously. This significantly reduces the probability of a fungal strain surviving that possesses resistance to all active ingredients in the mixture. regulations.gov For a mixture strategy to be effective, the components should be active against the target disease, and there should be no cross-resistance between the groups. regulations.govbcpc.org Since DMIs (Group 3) and MBCs (Group 1) have different target sites in the fungus—sterol biosynthesis and β-tubulin assembly, respectively—they are suitable partners for a resistance management mixture. bcpc.orgfrac.info

Rotation protocols are another cornerstone of fungicide resistance management. These strategies involve alternating between fungicides with different FRAC group numbers within a growing season or between seasons. apsnet.orgpurdue.edu The goal is to avoid the repeated use of a single mode of action, which exerts continuous selection pressure on the pathogen population, favoring the proliferation of resistant individuals. apsnet.orgcabidigitallibrary.org For a product like this compound, a sound rotation protocol would involve alternating its use with fungicides from other groups entirely, such as Quinone outside Inhibitors (QoIs, FRAC Group 11) or Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7). bcpc.org4farmers.com.au

However, the evolution of pathogen populations can present significant challenges. The emergence of strains with dual resistance to multiple fungicide classes, such as both MBC and DMI fungicides, has been documented in pathogens like Monilinia fructicola, the causal agent of brown rot. specialistsales.com.auresearchgate.net Such developments complicate disease control, as the pathogen becomes resilient to a broader range of chemical treatments. specialistsales.com.au Research on Penicillium digitatum, the cause of citrus green mold, has shown that while imazalil-resistant isolates could be controlled by the MBC fungicide thiabendazole (B1682256), isolates resistant to both were not controlled by the mixture. apsnet.org

Below are data tables derived from research findings that illustrate the principles of fungicide mixtures and the varying sensitivity of pathogens.

Table 1: Efficacy of Imazalil and Thiabendazole (MBC) Mixture on Penicillium digitatum This interactive table shows the percentage of decay in lemons after being inoculated with different strains of Penicillium digitatum and treated with fungicides. Notice how the mixture performs against isolates resistant to a single component versus those resistant to both.

| Fungicide Treatment (1 g/L) | Isolate M6R (Sensitive) | Isolate F1 (Imazalil-Resistant) | Isolate J179 (Dual-Resistant) |

| Water (Control) | 100% | 100% | 100% |

| Imazalil | 12% | 100% | 100% |

| Thiabendazole | 10% | 0% | 100% |

| Imazalil + Thiabendazole | 0% | 0% | 100% |

| Data sourced from research on the control of imazalil- and thiabendazole-resistant P. digitatum isolates. apsnet.org |

Table 2: Resistance Factors of Fungal Pathogens to DMI Fungicides This table displays the Resistance Factor (RF), which is the ratio of the concentration of a fungicide needed to inhibit a resistant isolate versus a sensitive one. A higher RF indicates a greater level of resistance. Note the variability in cross-resistance between different DMI fungicides.

| Fungicide | Pathogen | Resistance Factor (RF) |

| Triadimenol | Cladosporium cucumerinum | >100 |

| Triadimenol | Sphaerotheca fuliginea | 36 |

| Imazalil | Cladosporium cucumerinum | 20 |

| Prochloraz | Cladosporium cucumerinum | 1.8 |

| Data adapted from a study on the cross-resistance of DMI fungicides. bcpc.org |

Optimization of Application Rates and Timing to Mitigate Selection Pressure

The selection pressure exerted by a fungicide is a critical factor in the evolution of resistance. cabidigitallibrary.org This pressure can be influenced by both the application rate and the timing of the treatment. Strategies that optimize these factors aim to maintain effective disease control while minimizing the selection for resistant strains within the pathogen population. frac.info

Research on the DMI component of this compound, triadimenol, provides insight into the effect of application rates. Studies on grape powdery mildew (Uncinula necator) have demonstrated that using reduced or "half rates" of triadimenol can lead to a more rapid increase in the proportion of resistant phenotypes within the fungal population compared to using the full recommended rate. bcpc.org While lower rates may appear economically attractive, they can be less effective at controlling the less-sensitive individuals in a population, allowing them to survive and reproduce, thereby accelerating the shift towards resistance. bcpc.org Conversely, excessively high doses are not a sustainable solution and may not be economically or environmentally viable. Therefore, adhering to the manufacturer's recommended label rates is crucial for both robust disease control and effective resistance management. bcpc.org

The timing of fungicide applications is another key variable. Applying fungicides preventatively or at the very first sign of disease is a widely recommended anti-resistance strategy. 4farmers.com.aufrac.info Early applications target a smaller pathogen population, reducing the probability that resistant mutants are present and subsequently selected for. bcpc.org Curative applications, made after a disease is well-established, exert a much stronger selection pressure, as the fungicide must control a larger and more diverse pathogen population. cabidigitallibrary.orgfrac.info

The following data tables illustrate the impact of application rates and the prevalence of resistance.

Table 3: Effect of Triadimenol Application Rate on Sensitivity of Grape Powdery Mildew (Uncinula necator) This interactive table shows the distribution of resistant phenotypes in a grape powdery mildew population after treatment with different rates of triadimenol. Observe how the lower application rate resulted in a higher percentage of resistant phenotypes.

| Triadimenol Concentration for Resistance | Population Treated with Full Rate (37.5 g AI/ha) | Population Treated with Half Rate (18.75 g AI/ha) |

| Resistant to >10 mg/L | 0% | 20% |

| Resistant to 3-10 mg/L | 10% | 34% |

| Sensitive to <3 mg/L | 90% | 46% |

| Data derived from a study on Uncinula necator resistance to DMI fungicides. bcpc.org |

Table 4: Frequency of DMI and MBC Fungicide Resistance in Monilinia fructicola Isolates from Peach Orchards This table shows the percentage of isolates resistant to propiconazole (B1679638) (a DMI fungicide) and thiophanate-methyl (B132596) (an MBC fungicide) from different locations, highlighting how selection pressure in the field leads to the evolution of resistant populations.

| State of Origin | Number of Isolates Tested | Propiconazole (DMI) Resistance Frequency | Thiophanate-methyl (MBC) Resistance Frequency | Dual Resistance Frequency (DMI + MBC) |

| South Carolina | 58 | 24% | 76% | 7% |

| Maryland | 53 | 32% | 85% | 23% |

| Pennsylvania | 29 | 24% | 72% | 21% |

| Data adapted from a study on dual resistance in Monilinia fructicola. researchgate.net |

Environmental Fate and Ecological Considerations in Agroecosystems

Persistence and Degradation Pathways of Active Ingredients in Soil

The persistence of a pesticide in soil, often measured by its half-life (DT50), determines its potential for long-term environmental impact. The active ingredients in Baytan Universal exhibit a range of persistence levels, influenced by soil type, climate, and microbial activity.

Triadimenol (B1683232): Triadimenol is recognized as a persistent compound in soil. nih.gov It is a primary degradation product of the fungicide triadimefon (B1683231) and its degradation in soil is primarily dependent on microbial activity. inchem.orgrayfull.comresearchgate.net The half-life of triadimenol can vary significantly, with reported DT50 values in laboratory and field studies ranging from 76 to 450 days. nih.gov Some studies have reported even longer half-lives, exceeding two years under certain conditions. rothamsted.ac.uk In sandy loam soil, the DT50 is estimated to be between 110 and 375 days, while in loam soil, it ranges from 240 to 270 days. rayfull.comherbiguide.com.au

The degradation of triadimenol proceeds through several pathways. A primary mechanism is the oxidation of its tert-butyl group, followed by the cleavage of the triazole ring. rayfull.com This can lead to the formation of 4-chlorophenol (B41353) through hydrolytic cleavage. rayfull.com Other identified metabolites in soil include 4-chlorophenoxy-1,2,4-triazol-1-yl-methane and 1,2,4-triazole. epa.gov

Fuberidazole (B12385): Fuberidazole generally shows lower persistence in soil compared to triadimenol. nih.gov Its degradation is largely driven by microbial action. nih.govtandfonline.com Reported DT50 values for fuberidazole are variable. Some studies indicate a medium persistence with a half-life of 88.7 days. nih.gov Other research has found a laboratory DT50 of 24.6 days and a field DT50 of just 6 days. herts.ac.uk Under optimal conditions for microbial degradation, its dissipation can be rapid, with half-lives as short as 0.95 days observed in some soils. researchgate.nettandfonline.com In liquid cultures with specific bacterial strains like Pseudomonas syringae, half-lives of around 10 days have been recorded. researchgate.net

Degradation pathways for fuberidazole mainly involve the rearrangement and breakdown of the furyl moiety through hydrolysis and oxidation. nih.govresearchgate.netunl.pt This process yields metabolites such as Benzimidazole (B57391) 2-carboxylic acid and Benzimidazole. nih.govresearchgate.net

Imazalil (B1671291): Imazalil is considered moderately to highly persistent in the soil environment. orst.edu Its degradation is influenced by factors such as sunlight, microbial activity, and uptake by plants. nih.gov The reported field half-life ranges from 120 to 190 days. orst.edu Laboratory studies have shown DT50 values ranging from as low as 11 days under UV irradiation to 166 days in loam soil under aerobic conditions. nih.govchemicalbook.comcapes.gov.br One study noted a typical aerobic soil DT50 of about 76 days. herts.ac.uk

The primary degradation pathway for imazalil involves its transformation into more polar compounds. fao.org A key metabolite identified in soil is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. chemicalbook.com

| Active Ingredient | Soil Half-Life (DT50) | Key Degradation Pathways & Metabolites |

| Triadimenol | 76 - 450+ days. nih.govrothamsted.ac.uk | Microbial oxidation of tert-butyl group; hydrolytic cleavage. Metabolites: 4-chlorophenol, 4-chlorophenoxy-1,2,4-triazol-1-yl-methane, 1,2,4-triazole. rayfull.comepa.gov |

| Fuberidazole | 6 - 89 days. nih.govherts.ac.uk | Microbial hydrolysis and oxidation of the furyl moiety. Metabolites: Benzimidazole 2-carboxylic acid, Benzimidazole. nih.govresearchgate.net |

| Imazalil | 11 - 190 days. orst.edunih.govchemicalbook.com | Microbial degradation, photolysis. Metabolite: α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. chemicalbook.com |

Influence on Non-Target Microorganisms and Soil Biota

Pesticides can alter the structure and function of soil microbial communities, which are vital for nutrient cycling and soil health. The active ingredients of this compound interact with a variety of non-target organisms.

Triadimenol : As its degradation is primarily mediated by microbes, triadimenol directly influences the soil microbial environment. nih.gov The persistence of this triazole fungicide can lead to shifts in microbial populations. Furthermore, triadimenol is known to exhibit plant growth regulator (PGR) effects, which can indirectly affect the rhizosphere, the soil region directly influenced by root secretions and associated soil microorganisms. herbiguide.com.au

Fuberidazole : This benzimidazole fungicide can be toxic to soil microbial communities, potentially disrupting nutrient cycling processes. nih.govtandfonline.com However, certain microorganisms have demonstrated the ability to use fuberidazole as a nutrition source, indicating a selective pressure on the soil biota. nih.govresearchgate.net Studies have shown that bacterial strains like Pseudomonas syringae and fungal species such as Penicillium chrysogenum can effectively degrade fuberidazole. nih.govtandfonline.com

Imazalil : The degradation of imazalil is also dependent on soil microorganisms, particularly fungi. researchgate.net This indicates a direct interaction that can modify the composition and diversity of the fungal community in the soil. researchgate.net The enantioselective degradation of imazalil in some soils suggests that specific microbial populations are responsible for its breakdown, highlighting its selective influence. researchgate.net

Potential for Leaching and Runoff in Agricultural Watersheds

The mobility of a pesticide in soil determines its potential to leach into groundwater or be carried by runoff into surface water bodies. This is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc).

Triadimenol : With Koc values ranging from 211 to 992, triadimenol is considered to have low to moderate mobility in soil. nih.gov While it is classified as mobile, its movement can be highly dependent on soil type and the volume of water moving through the soil profile. epa.gov Some field studies have shown limited penetration below the topsoil, whereas others have detected it at greater depths, indicating a variable leaching potential.

Fuberidazole : Research suggests that fuberidazole has medium sorptive capacities in soil. researchgate.nettandfonline.com This implies a moderate tendency to bind to soil particles, which in turn suggests a lower risk of contamination of groundwater through leaching. researchgate.nettandfonline.com

Imazalil : Imazalil exhibits high Koc values (reported between 2,081 and 6,918), indicating that it binds strongly to soil particles. orst.edu This strong adsorption results in slight to no mobility in soil, making it unlikely to pose a significant risk to groundwater via leaching. orst.eduepa.gov

| Active Ingredient | Soil Organic Carbon Partition Coefficient (Koc) | Mobility & Leaching Potential |

| Triadimenol | 211 - 992. nih.gov | Low to Moderate Mobility; variable leaching potential. nih.govepa.gov |

| Fuberidazole | Not specified, but has medium sorptive capacity. researchgate.nettandfonline.com | Low Leaching Potential. researchgate.nettandfonline.com |

| Imazalil | 2,081 - 6,918. orst.edu | Slight to No Mobility; low leaching potential. orst.eduepa.gov |

Interactions with Aquatic Ecosystems and Non-Target Organisms

Pesticides that enter aquatic systems through runoff or leaching can have adverse effects on non-target organisms.

Triadimenol : This compound is classified as toxic to aquatic life with long-lasting effects. nih.govcpachem.com It is considered slightly toxic to freshwater fish and moderately toxic to freshwater invertebrates on an acute basis. epa.gov The 96-hour LC50 (lethal concentration for 50% of a population) for rainbow trout is between 14 and 23.5 mg/L, and the 48-hour EC50 (effective concentration for 50% of a population) for the water flea (Daphnia magna) is 51 mg/L. scbt.com Significant differences in acute toxicity to Daphnia magna have been observed among the different stereoisomers of triadimenol. ebi.ac.uknih.gov It is considered practically non-toxic to birds. epa.govscbt.com

Fuberidazole : Fuberidazole is classified as very toxic to aquatic life with long-lasting effects. nih.gov Studies have shown it to be particularly toxic to algae.

Imazalil : Imazalil is also categorized as very toxic to aquatic organisms, with the potential to cause long-term adverse effects. scbt.comamazonaws.com It is moderately toxic to fish, with a 96-hour LC50 for rainbow trout reported at 1.48 to 2.5 mg/L. scbt.comamazonaws.com The 48-hour EC50 for Daphnia magna is 3.5 mg/L, and the 72-hour EC50 for the alga Selenastrum capricornutum is 0.87 mg/L. fao.orgscbt.comamazonaws.com An estimated bioconcentration factor (BCF) of 170 suggests a high potential for it to accumulate in aquatic organisms. chemicalbook.com Imazalil is reported to be non-toxic to bees. fao.org

| Active Ingredient | Aquatic Toxicity Classification | Key Toxicity Data (LC50/EC50) |

| Triadimenol | Toxic to aquatic life with long-lasting effects. nih.govcpachem.com | Fish (Rainbow Trout, 96h LC50): 14-23.5 mg/L. scbt.comInvertebrate (Daphnia magna, 48h EC50): 51 mg/L. scbt.com |

| Fuberidazole | Very toxic to aquatic life with long-lasting effects. nih.gov | Algae: High toxicity observed. |

| Imazalil | Very toxic to aquatic life with long-lasting effects. scbt.comamazonaws.com | Fish (Rainbow Trout, 96h LC50): 1.48-2.5 mg/L. scbt.comamazonaws.comInvertebrate (Daphnia magna, 48h EC50): 3.5 mg/L. amazonaws.comAlgae (S. capricornutum, 72h EC50): 0.87 mg/L. fao.orgamazonaws.com |

Table of Compound Names

| Common Name | IUPAC Name | Other Names |

| Triadimenol | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | Baytan, Bayfidan, Summit scbt.com |

| Fuberidazole | 2-(furan-2-yl)-1H-benzimidazole | Furidazole, BAY 33172, Voronit herts.ac.uk |

| Imazalil | 1-[2-(2,4-dichlorophenyl)-2-(prop-2-en-1-yloxy)ethyl]-1H-imidazole | Enilconazole, Deccozil, Fungaflor orst.edu |

| Triadimefon | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | Bayleton epa.gov |

| 4-chlorophenol | 4-chlorophenol | p-chlorophenol rayfull.com |

| 1,2,4-Triazole | 1H-1,2,4-triazole | |

| Benzimidazole | 1H-benzimidazole | |

| Benzimidazole 2-carboxylic acid | 1H-benzimidazole-2-carboxylic acid | |

| α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol |

Methodological Approaches in Baytan Universal Research

In Vitro Antifungal Bioassays

In vitro bioassays are fundamental in the initial screening and characterization of Baytan Universal's antifungal activity. These laboratory-based tests provide a controlled environment to study the direct effects of the compound on specific fungal pathogens.

Mycelial Growth Inhibition Studies

Mycelial growth inhibition studies are a primary in vitro method to quantify the fungicidal or fungistatic effects of this compound. In these assays, a target fungus is cultured on a growth medium, such as potato dextrose agar (B569324) (PDA), that has been amended with varying concentrations of the fungicide. plantprotection.pl The radial growth of the fungal colony is measured over time and compared to a control group grown on a medium without the fungicide.

For instance, one study investigated the effect of this compound 19,5 WS on the linear growth of two Rhizoctonia isolates. plantprotection.pl The results demonstrated a complete inhibition of mycelial growth for both isolates at a 0.1% concentration of the fungicide. plantprotection.pl Significant growth inhibition was also observed at lower concentrations, particularly at temperatures of 10°C and 30°C. plantprotection.pl These studies are crucial for determining the minimum inhibitory concentration (MIC) of the fungicide against specific pathogens.

Table 1: Effect of this compound on Mycelial Growth of Rhizoctonia Isolates

| Concentration (%) | Temperature (°C) | Mycelial Growth Inhibition |

| 0.1 | Not specified | Complete inhibition |

| Lower concentrations | 10 | Considerable inhibition |

| Lower concentrations | 30 | Considerable inhibition |

Spore Germination Assays

Spore germination assays are another critical in vitro technique used to evaluate the effectiveness of this compound. These assays focus on the fungicide's ability to prevent the germination of fungal spores, which is the initial step in the infection process for many plant pathogenic fungi. In a typical assay, fungal spores are exposed to different concentrations of this compound in a liquid or on a solid medium. After an incubation period, the percentage of germinated spores is determined by microscopic observation.

Research on Claviceps purpurea, the fungus that causes ergot, has utilized this methodology. emu.ee Laboratory studies demonstrated that Baytan-Universal significantly suppressed the germination of ergot sclerotia, which contain the spores. emu.ee In one year of the study, no germination was observed in the treated sclerotia, and in the following year, only 2% of treated sclerotia germinated. emu.ee This represents a suppression rate of 86.1-100% compared to untreated sclerotia. emu.ee

Controlled Environment and Greenhouse Experimentation

Following promising in vitro results, research progresses to controlled environment and greenhouse experimentation. These studies bridge the gap between laboratory assays and large-scale field trials by allowing for the evaluation of this compound's performance on whole plants under controlled, yet more complex, conditions. plantprotection.plbibliotekanauki.pl

Seed Treatment Application Methodologies

In greenhouse experiments, this compound is typically applied as a seed treatment. bibliotekanauki.pl The seeds are coated with the fungicide formulation before planting. hawaii.edu This can be done using various techniques, such as slurry treatment, where a mixture of the fungicide and a liquid carrier is applied to the seeds, or by using a dry powder formulation. hawaii.edu The objective is to ensure a uniform and accurate application of the fungicide to the seed surface. For example, in studies evaluating the efficacy against Fusarium avenaceum in pasture grasses, seeds were treated with this compound 19.5 DS before being sown in pots. bibliotekanauki.pl

Artificial Inoculation and Disease Assessment Techniques

To assess the protective capabilities of this compound in a greenhouse setting, plants grown from treated seeds are often artificially inoculated with the target pathogen. plantprotection.plbibliotekanauki.pl This ensures a consistent and high level of disease pressure, allowing for a clear evaluation of the fungicide's efficacy. The inoculation method varies depending on the pathogen. For soil-borne fungi like Rhizoctonia and Fusarium, the inoculum, which can be a culture grown on a medium like PDA, is placed in the soil near the seeds at the time of planting. plantprotection.plbibliotekanauki.pl

Disease assessment is then carried out to quantify the level of protection provided by the seed treatment. bibliotekanauki.pl This can involve several parameters, including the number of emerged and healthy plants, which serves as a measure of protection against pre-emergence damping-off. bibliotekanauki.pl For diseases that manifest later, assessments may include rating the severity of symptoms on a standardized scale, measuring plant height, and determining the fresh or dry weight of the seedlings. mtt.fi For instance, in a greenhouse experiment with spring wheat, the infestation rate of Rhizoctonia was significantly lower in plants treated with this compound 19,5 WS, especially at higher soil moisture levels. plantprotection.pl

Table 2: Greenhouse Efficacy of this compound Against Rhizoctonia on Spring Wheat

| Wheat Cultivar | Pathogen Isolate | Treatment | Soil Moisture | Infestation Rate |

| Banti | RS 47 | This compound 19,5 WS | Not specified | Significantly lowest |

| Ismena | RC 24 | This compound 19,5 WS | 20 and 30 kPa | Significantly lower |

Field Trial Designs and Data Acquisition

The final and most critical phase of evaluating this compound's performance is through field trials. These trials are conducted in real-world agricultural settings and are essential for confirming the fungicide's effectiveness under diverse environmental conditions and agronomic practices. emu.eebibliotekanauki.plcotton.org

Field trials are typically designed using established statistical principles to ensure the results are reliable and unbiased. wur.nl A common design is the randomized complete block design, where the experimental area is divided into blocks, and treatments (including an untreated control) are randomly assigned to plots within each block. wur.nl This design helps to minimize the effects of field variability, such as differences in soil type or slope. wur.nl Trials often include multiple replications of each treatment to increase the statistical power of the results. bibliotekanauki.pl

Data acquisition in field trials involves collecting a range of measurements to assess the impact of the seed treatment on crop health and yield. researchgate.netusgs.gov This can include:

Plant emergence and stand establishment: Counting the number of emerged seedlings to determine the effect of the treatment on germination and early growth. mtt.fi

Disease incidence and severity: Regularly assessing the level of disease in each plot throughout the growing season. mtt.fi This can be done by visual ratings or by collecting plant samples for laboratory analysis. nih.gov

Yield: Harvesting the plots at the end of the season and measuring the grain or biomass yield to determine the economic benefit of the treatment. mtt.fi

For example, field trials conducted to evaluate this compound's effect on snow mold in winter rye and winter wheat involved sowing treated seeds in late August. mtt.fi Although disease pressure was low in this particular study, the seed treatments were found to improve the emergence of both crops. mtt.fi In another set of field trials on cotton, Baytan, when used as a co-fungicide, resulted in a 5-8% increase in seedling survival compared to older fungicides in the National Cottonseed Treatment trials conducted across multiple U.S. locations. cotton.org

Table 3: Summary of this compound Field Trial Findings

| Crop | Target Disease | Key Finding | Reference |

| Winter Rye & Wheat | Snow Mold | Improved emergence compared to untreated seeds. | mtt.fi |

| Cotton | Damping-off and Black Root Rot | 5-8% increase in seedling survival in National Cottonseed Treatment trials. | cotton.org |

| Rye | Ergot (Claviceps purpurea) | 46.2–68.8% reduction in sclerotia germination and 57.4–85.9% reduction in stroma formation. | emu.ee |

| Barley | Barley Leaf Stripe (Pyrenophora graminea) | 90-100% control of the disease in most tests. | tandfonline.com |

Experimental Plot Design and Replication

Research evaluating fungicides like this compound relies on structured field experiments to produce statistically valid results. The primary goal of the experimental design is to minimize variability from factors other than the treatments being tested, such as soil heterogeneity or environmental gradients. uga.edu

Commonly used designs in agricultural research include:

Randomized Complete Block Design (RCBD): This is one of the most frequently used designs in agricultural field trials. uga.educabidigitallibrary.org The field is divided into uniform sections called blocks, and each block contains one plot for every treatment, including an untreated control. uga.edu Treatments are assigned randomly within each block. This design is effective at accounting for predictable field variation in one direction. uga.edu

Split-Plot Design: This design is used when studying multiple factors, such as comparing different crop varieties and different fungicide treatments. uga.eduwindows.net For instance, a crop variety might be the "whole plot," and the fungicide treatments (e.g., untreated, this compound) are applied to "subplots" within each variety's area. uga.edumdpi.com

Alpha Designs: For trials with a large number of treatments, incomplete block designs like the alpha design are used. In this layout, each block contains only a selection of the total treatments, but the blocks are grouped into replicates where every treatment appears once. ahdb.org.uk

In these trials, plots are typically rectangular and of a uniform size to facilitate management and harvesting. eppo.int To ensure the reliability of the results, treatments are replicated, usually with a minimum of three or four replications. windows.netcropprotectionnetwork.org An untreated control plot is essential in every replication to provide a baseline for evaluating the fungicide's effect. cropprotectionnetwork.org

Disease Incidence and Severity Scoring Systems

To quantify the effectiveness of a fungicide, researchers systematically assess the level of disease in the trial plots. This is done by measuring disease incidence (the proportion of plants affected) and disease severity (the extent of damage on an affected plant). cgiar.org

For seed-borne diseases like smuts and bunts, which this compound is designed to control, assessments often involve counting the number of infected plants or heads within a specified area or a random sample of plants. fao.orgcaws.org.nz The count is then converted to a percentage of infection. fao.org